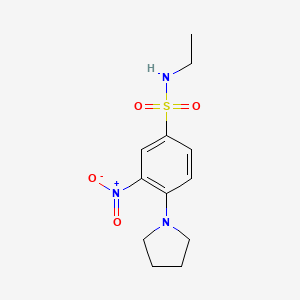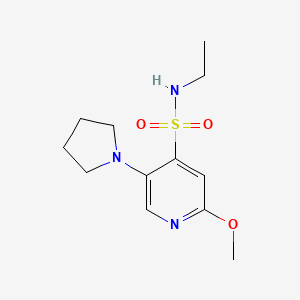![molecular formula C16H23N5O2S B7434852 N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and involved in a range of physiological processes, including osmoregulation, mechanotransduction, and nociception. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, such as pain, inflammation, and edema.
Mécanisme D'action
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide activates TRPV4 channels by binding to a specific site on the channel protein, leading to the opening of the channel pore and influx of cations, such as calcium and sodium. The activation of TRPV4 channels by this compound can trigger various downstream signaling pathways, such as the activation of calcium-dependent enzymes and ion channels, the release of neurotransmitters and cytokines, and the modulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in various cell types and tissues. For example, this compound can induce calcium influx and depolarization in neurons, leading to the release of neurotransmitters and the modulation of synaptic transmission. This compound can also induce the release of cytokines and chemokines in immune cells, leading to the modulation of immune responses. Moreover, this compound can induce vasodilation and increase vascular permeability in endothelial cells, leading to the modulation of blood flow and edema formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV4 channels, allowing for specific activation of TRPV4 channels without affecting other ion channels or receptors. Another advantage is its well-established synthesis method and pharmacological profile, allowing for reproducible and reliable results. However, one limitation is its potential off-target effects and toxicity at high concentrations, requiring careful dose selection and control. Another limitation is its potential species and tissue-specific effects, requiring careful consideration of experimental conditions and interpretation of results.
Orientations Futures
There are several future directions for the research on N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide and TRPV4 channels. One direction is the development of novel TRPV4 channel modulators with improved pharmacological properties and therapeutic potential. Another direction is the investigation of the roles of TRPV4 channels in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Moreover, the elucidation of the molecular mechanisms underlying the activation and modulation of TRPV4 channels by this compound and other ligands can provide insights into the structure-function relationships of TRPV4 channels and facilitate the rational design of novel modulators.
Méthodes De Synthèse
The synthesis of N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide involves several steps, including the preparation of the key intermediate 1-(5-pyrrol-1-ylpyrazin-2-yl)piperidine, followed by the coupling with propane-1-sulfonyl chloride and subsequent deprotection. The final product is obtained in high purity and yield, suitable for further pharmacological studies.
Applications De Recherche Scientifique
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been widely used as a research tool to investigate the physiological and pathological roles of TRPV4 channels. It has been shown to activate TRPV4 channels in various cell types, including neurons, endothelial cells, and immune cells. This compound has been used to study the involvement of TRPV4 channels in various physiological processes, such as osmoregulation, mechanotransduction, and thermoregulation. Moreover, this compound has been used to investigate the pathological roles of TRPV4 channels in various diseases, such as pain, inflammation, and edema.
Propriétés
IUPAC Name |
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-2-11-24(22,23)19-14-5-9-21(10-6-14)16-13-17-15(12-18-16)20-7-3-4-8-20/h3-4,7-8,12-14,19H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQTIRHDSDHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C2=NC=C(N=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)



![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)

![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)
![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)
![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)